(5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group, a thiophene ring, and a pyrimidine trione core
Preparation Methods
The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Trione Core: This can be achieved through the cyclization of appropriate diketones or ketoesters with urea or thiourea under acidic or basic conditions.
Bromination of the Phenyl Group:
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Formation of the Methylidene Linkage: The final step involves the formation of the methylene bridge between the pyrimidine trione core and the thiophene ring, which can be achieved through a condensation reaction using aldehydes or ketones.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
(5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for cyclization, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to (5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione include:
(5E)-1-(4-chloro-3-methylphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chlorine atom instead of bromine.
(5E)-1-(4-bromo-3-methylphenyl)-5-(furan-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a furan ring instead of thiophene.
(5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with the thiophene ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-1-(4-bromo-3-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c1-9-6-11(2-3-13(9)17)19-15(21)12(14(20)18-16(19)22)7-10-4-5-23-8-10/h2-8H,1H3,(H,18,20,22)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVVHEZCJCJTAU-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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